4-Iodopyridine-2-sulfinic acid
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Overview
Description
4-Iodopyridine-2-sulfinic acid is a halogenated heterocyclic compound that features an iodine atom attached to the fourth position of a pyridine ring and a sulfinic acid group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the use of iodotrimethylsilane as a catalyst for the iodination process . The reaction conditions often require controlled temperatures and the presence of specific solvents to ensure the desired product yield.
Industrial Production Methods: Industrial production of 4-iodopyridine-2-sulfinic acid may involve large-scale iodination reactions using pyridine as the starting material. The process is optimized to achieve high yields and purity, often employing continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Iodopyridine-2-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to sulfonic acid under specific conditions.
Reduction: The iodine atom can be reduced to form pyridine derivatives with different functional groups.
Substitution: The iodine atom can be substituted with other nucleophiles, leading to a variety of pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfonic acid derivatives, reduced pyridine compounds, and various substituted pyridine derivatives .
Scientific Research Applications
4-Iodopyridine-2-sulfinic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 4-iodopyridine-2-sulfinic acid exerts its effects involves its interaction with specific molecular targets and pathways. The sulfinic acid group can participate in redox reactions, influencing cellular redox homeostasis. Additionally, the iodine atom can facilitate the formation of reactive intermediates that interact with biological macromolecules .
Comparison with Similar Compounds
2-Iodopyridine: Features the iodine atom at the second position of the pyridine ring.
3-Iodopyridine: Features the iodine atom at the third position of the pyridine ring.
4-Iodopyridine: Lacks the sulfinic acid group but has the iodine atom at the fourth position.
Properties
Molecular Formula |
C5H4INO2S |
---|---|
Molecular Weight |
269.06 g/mol |
IUPAC Name |
4-iodopyridine-2-sulfinic acid |
InChI |
InChI=1S/C5H4INO2S/c6-4-1-2-7-5(3-4)10(8)9/h1-3H,(H,8,9) |
InChI Key |
IWKPWHPQFYKXEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1I)S(=O)O |
Origin of Product |
United States |
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